L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide
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Overview
Description
L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is a synthetic peptide composed of four amino acids: methionine, alanine, glutamine, and isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through enzymatic or chemical methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Enzymes like transaminases or chemical reagents like carbodiimides can facilitate substitution reactions.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the production of bioactive peptides for pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may enhance protein synthesis or inhibit proteolytic enzymes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.
L-Methionyl-L-alanine:
Uniqueness
L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is unique due to its specific sequence of four amino acids, which imparts distinct biochemical properties and potential applications. Its combination of methionine, alanine, glutamine, and isoleucine allows for unique interactions with biological molecules, making it valuable for research and therapeutic purposes.
Properties
CAS No. |
649569-47-1 |
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Molecular Formula |
C19H36N6O5S |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]pentanediamide |
InChI |
InChI=1S/C19H36N6O5S/c1-5-10(2)15(16(22)27)25-19(30)13(6-7-14(21)26)24-17(28)11(3)23-18(29)12(20)8-9-31-4/h10-13,15H,5-9,20H2,1-4H3,(H2,21,26)(H2,22,27)(H,23,29)(H,24,28)(H,25,30)/t10-,11-,12-,13-,15-/m0/s1 |
InChI Key |
MASMULAUFRDNGS-CXOVXGEYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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